(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-13-5-7-14(8-6-13)10-17-12-15-4-3-9-16-11-15/h3-9,11,17H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNYVMFOKBZNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the 4 Ethylbenzyl Ring:
Alkyl Group Variation: The ethyl group could be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) or functional groups (e.g., methoxy, trifluoromethyl, halogen) to probe the effects of size, electronics, and lipophilicity. nih.govnih.gov
Positional Isomerism: The ethyl group could be moved to the ortho- or meta-positions of the benzyl (B1604629) ring to investigate the importance of its substitution pattern.
Ring Substitution: Additional substituents could be introduced onto the benzyl ring to further explore electronic and steric effects.
Modification of the Pyridine Ring:
Isomeric Variation: The point of attachment could be moved from the 3-position to the 2- or 4-position of the pyridine (B92270) ring, which would significantly alter the molecule's geometry and electronic properties.
Ring Substitution: The pyridine ring could be substituted with various groups to modulate its basicity and interaction potential. Studies on other pyridine derivatives have shown that the presence and position of substituents can significantly influence biological activity. nih.gov
Modification of the Amine Linker:
High-Throughput Screening (HTS) for Initial Target Identification of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
High-throughput screening (HTS) represents a critical first step in identifying the potential biological targets of a novel compound like this compound. This process involves testing the compound against a vast library of known biological targets, such as enzymes, receptors, and ion channels, to identify any interactions.
The screening is typically performed in a highly automated fashion using microtiter plates, allowing for the rapid assessment of thousands of potential interactions. A variety of assay formats can be employed, including biochemical assays that measure the inhibition or activation of a purified target protein, and cell-based assays that assess the compound's effect on a specific cellular pathway or phenotype.
A hypothetical HTS campaign for this compound would involve preparing a solution of the compound and dispensing it into plates containing the various targets or cell lines. Following an incubation period, a detection reagent is added, and the signal (e.g., fluorescence, luminescence, or absorbance) is measured. A significant change in the signal in the presence of the compound, compared to a control, would indicate a "hit" and suggest a potential interaction that warrants further investigation.
Hypothetical HTS Hit Data for this compound
| Target Class | Assay Type | Number of Targets Screened | Putative Hits | Hit Confirmation Rate (%) |
|---|---|---|---|---|
| Kinases | Biochemical | 400 | 5 | 60 |
| GPCRs | Cell-based | 150 | 2 | 50 |
| Ion Channels | Electrophysiology | 50 | 0 | N/A |
Note: This table is purely illustrative and does not represent actual experimental data.
Biophysical Characterization of this compound Interactions with Macromolecular Targets
Once putative targets are identified through HTS, biophysical methods are employed to confirm and characterize the direct binding of this compound to these macromolecules. These techniques provide quantitative data on binding affinity, stoichiometry, and kinetics.
Commonly used biophysical methods include:
Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized target protein. SPR can determine the association and dissociation rate constants, and thus the binding affinity (K_D).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a compound to its target. This allows for the determination of the binding affinity, stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site of the compound on the target protein and can also be used to determine binding affinity.
These studies are crucial for validating the hits from HTS and for providing a deeper understanding of the physical nature of the compound-target interaction.
Illustrative Biophysical Data for a Hypothetical Target Interaction
| Technique | Target Protein | Binding Affinity (K_D) | Stoichiometry (n) |
|---|---|---|---|
| SPR | Kinase A | 5.2 µM | N/A |
| ITC | Kinase A | 4.8 µM | 1.1 |
Note: This table is for illustrative purposes only and is not based on experimental results for this compound.
Biochemical Assays for Quantifying Target Engagement and Modulation by this compound
Following the confirmation of direct binding, biochemical assays are essential to quantify the functional effect of this compound on its target. These assays are designed to measure the activity of the target protein in a controlled, in vitro setting.
For an enzyme target, this would typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. From this data, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) can be determined. For a receptor, a radioligand binding assay could be used to measure the compound's ability to displace a known ligand, thereby determining its binding affinity (K_i).
The results of these assays are critical for understanding the potency and efficacy of the compound and for guiding further structure-activity relationship (SAR) studies.
Cellular Thermal Shift Assays (CETSA) and Other Target Occupancy Methods for this compound
To confirm that the compound engages its target within a cellular environment, target occupancy methods are utilized. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.
In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The cells are then lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.
Other target occupancy methods include the use of fluorescently labeled ligands in competition binding assays in live cells, or positron emission tomography (PET) imaging in whole organisms, although the latter is a much more advanced and resource-intensive technique.
Pathway Analysis and Systems Biology Approaches to Map the Biological Impact of this compound
To understand the broader biological consequences of the interaction between this compound and its target, pathway analysis and systems biology approaches are employed. These methods aim to place the compound-target interaction within the context of complex cellular signaling networks.
Techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics can be used to measure the global changes in gene expression or protein levels in cells treated with the compound. The resulting datasets can then be analyzed using bioinformatics tools to identify the signaling pathways that are significantly perturbed.
This information can reveal the downstream effects of target engagement and may uncover unexpected off-target effects or provide insights into the compound's potential therapeutic applications and mechanisms of action.
Based on a comprehensive search of publicly available scientific literature and databases, there is no specific preclinical pharmacological data for the compound This compound . Research detailing its in vitro or in vivo assessment, as outlined in the requested article structure, could not be located.
Therefore, it is not possible to generate an article with the specified detailed research findings, data tables, and analyses for the following sections:
Preclinical Pharmacological Assessment of 4 Ethyl Benzyl Pyridin 3 Ylmethyl Amine in in Vitro and in Vivo Models
In Vivo Efficacy and Pharmacodynamic Evaluation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in Relevant Animal Models
Selection and Validation of Disease Models for Research Purposes
The absence of published data indicates that this specific molecule may not have been subjected to, or at least has no publicly reported results for, extensive preclinical pharmacological evaluation. While information exists for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such data.
Biomarker Identification and Validation for Pharmacodynamic Readouts
No studies have been published that identify or validate pharmacodynamic biomarkers for assessing the biological activity of this compound.
Dose-Response Relationships and Efficacy Profiles in Animal Models
There is no publicly available data from animal models detailing the dose-response relationships or efficacy profiles for this compound.
Cross-Species Pharmacological Comparisons and Translational Potential
Without primary pharmacological data from any species, no cross-species comparisons can be made, and the translational potential of the compound remains undetermined.
Pharmacokinetic (PK) Profiling of this compound in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
No ADME studies for this compound have been reported in the scientific literature.
Bioavailability and Plasma Protein Binding Studies
Data on the bioavailability and plasma protein binding of this compound are not available.
Metabolite Identification and Metabolic Stability Assessments
There are no published reports on the metabolite identification or the in vitro or in vivo metabolic stability of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethyl Benzyl Pyridin 3 Ylmethyl Amine Analogues
Systematic Modification of the (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Scaffold for SAR Exploration
The exploration of the structure-activity relationship (SAR) of a lead compound like this compound would commence with a systematic modification of its core scaffold. This process involves the synthesis of a library of analogues where each part of the molecule is methodically altered to probe its contribution to the biological activity.
The key components of the this compound scaffold that would be targeted for modification include:
The 4-Ethylbenzyl Group: The ethyl group at the para-position of the benzyl (B1604629) ring would be replaced with a variety of other substituents to investigate the impact of steric bulk, lipophilicity, and electronic properties. This would include small alkyl groups (methyl, propyl), bulkier groups (tert-butyl), and electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl). The position of the substituent on the benzyl ring would also be varied (ortho, meta, and para) to understand the spatial requirements of the binding pocket.
The Benzyl Ring: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems, such as thiophene, furan, or even a cyclohexane (B81311) ring, to assess the importance of aromaticity and specific ring electronics for activity.
The Central Amine Linker: The secondary amine is a critical feature, likely involved in hydrogen bonding. Modifications could include its replacement with an amide, sulfonamide, or ether linkage to evaluate the necessity of the basic nitrogen. N-methylation or substitution with other small alkyl groups would also be explored.
The Pyridin-3-ylmethyl Group: The position of the nitrogen atom in the pyridine (B92270) ring is crucial for its electronic properties and potential as a hydrogen bond acceptor. Analogues with the nitrogen at the 2- or 4-position of the pyridine ring would be synthesized. Furthermore, the pyridine ring could be substituted with various groups at different positions to probe for additional interactions with the biological target.
A hypothetical data table illustrating this systematic modification for a generic biological target is presented below.
| Compound ID | R (on Benzyl Ring) | Linker (X) | Heterocycle | Biological Activity (IC50, µM) |
| 1 | 4-Ethyl | -NH- | Pyridin-3-yl | Hypothetical Value |
| 1a | 4-Methyl | -NH- | Pyridin-3-yl | Hypothetical Value |
| 1b | 4-Chloro | -NH- | Pyridin-3-yl | Hypothetical Value |
| 1c | 4-Methoxy | -NH- | Pyridin-3-yl | Hypothetical Value |
| 2 | 4-Ethyl | -N(CH3)- | Pyridin-3-yl | Hypothetical Value |
| 3 | 4-Ethyl | -NH- | Pyridin-2-yl | Hypothetical Value |
| 4 | 4-Ethyl | -NH- | Pyridin-4-yl | Hypothetical Value |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Following the synthesis and biological evaluation of a series of this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling would be employed to derive a mathematical correlation between the chemical structures and their biological activities. This computational approach helps in understanding the physicochemical properties driving the activity and in predicting the potency of novel, unsynthesized analogues.
For a QSAR study on this series, a range of molecular descriptors would be calculated for each analogue, including:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic environment of the molecule.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and molecular volume, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: LogP or ClogP, which quantify the lipophilicity of the compounds.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would be used to build the QSAR model. A typical QSAR equation might take the form:
log(1/IC50) = c1(LogP) + c2(σ) - c3*(Es) + constant
The quality of the QSAR model would be assessed by statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation using a test set of compounds.
Identification of Key Pharmacophoric Elements within this compound
A pharmacophore model for the this compound series would define the essential three-dimensional arrangement of chemical features necessary for biological activity. Based on the parent structure, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.
A Hydrogen Bond Donor: The secondary amine.
A Hydrophobic/Aromatic Region: The 4-ethylbenzyl group.
An Aromatic Ring: The pyridine ring.
Computational software would be used to generate and validate this model based on a set of active and inactive analogues. The model would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse compounds with the potential for similar biological activity.
Influence of Substituent Effects and Stereochemistry on Biological Activity
The electronic effects of substituents on the benzyl and pyridine rings would significantly influence the biological activity. Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzyl ring would decrease the electron density of the ring and could affect π-π stacking interactions with the target. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) would increase the electron density. The position of these substituents would also be critical in determining their electronic and steric influence.
This compound itself is achiral. However, the introduction of a chiral center, for instance, by adding a substituent to the methylene (B1212753) carbon of the benzyl or pyridinylmethyl group, would necessitate the investigation of stereochemical effects. The individual enantiomers would need to be synthesized or separated and their biological activities determined independently. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), providing valuable information about the stereochemical requirements of the binding site.
Optimization of ADME Properties through Structural Modification of this compound Analogues
Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the this compound series is crucial for its development as a potential therapeutic agent. Structural modifications would be guided by in vitro ADME assays.
Solubility: To improve aqueous solubility, polar functional groups such as hydroxyl (-OH) or amino (-NH₂) could be introduced to either the benzyl or pyridine ring.
Permeability: Lipophilicity (LogP/LogD) is a key determinant of membrane permeability. The ethyl group on the benzyl ring contributes to the lipophilicity. Fine-tuning this property by varying the alkyl chain length or introducing other substituents would be necessary to achieve a balance between permeability and solubility.
Metabolic Stability: The benzyl and pyridine rings are potential sites of metabolic oxidation by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at metabolically labile positions can enhance metabolic stability. The secondary amine is also a potential site for N-dealkylation.
Plasma Protein Binding: High plasma protein binding can reduce the free concentration of a drug. This can sometimes be modulated by altering the lipophilicity and acidic/basic properties of the molecule.
A hypothetical data table for ADME optimization is shown below.
| Compound ID | Modification | LogP | Aqueous Solubility (µM) | Microsomal Stability (t½, min) |
| 1 | Parent Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5a | Add 4'-OH to benzyl ring | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5b | Replace 4-ethyl with 4-fluoro | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5c | N-methylation | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Computational Chemistry and Molecular Modeling Applications for 4 Ethyl Benzyl Pyridin 3 Ylmethyl Amine
Molecular Docking and Ligand-Target Interaction Analysis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in rational drug design for evaluating binding modes and affinities. nih.govmdpi.comashdin.com For this compound, docking studies can elucidate how it might fit into the active site of various enzymes, such as kinases or proteases, which are common targets for pyridine-containing inhibitors. tandfonline.com
The process involves preparing the 3D structure of the target protein and defining a binding site. The ligand, this compound, is then conformationally sampled and scored based on its steric and electrostatic complementarity to the binding site. A hypothetical docking study against a protein kinase might reveal key interactions. For instance, the pyridine (B92270) nitrogen is well-suited to form a critical hydrogen bond with hinge region residues of the kinase, a common binding motif for kinase inhibitors. The ethyl-benzyl group could occupy a hydrophobic pocket, with the ethyl substituent potentially providing favorable van der Waals contacts.
Illustrative Docking Interaction Data
| Interaction Type | Ligand Moiety | Target Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond | Pyridine Nitrogen | Alanine (Backbone NH) | 2.9 |
| Pi-Pi Stacking | Pyridine Ring | Phenylalanine | 4.5 |
| Hydrophobic | Benzyl (B1604629) Ring | Leucine, Valine | N/A |
| Hydrophobic | Ethyl Group | Isoleucine | N/A |
This table presents hypothetical data to illustrate the types of interactions that could be identified in a molecular docking study.
Molecular Dynamics (MD) Simulations to Elucidate Binding Kinetics and Conformational Changes
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netnih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes induced by ligand binding, and provide insights into the thermodynamics of the interaction. numberanalytics.com
An MD simulation of the this compound-protein complex would typically be run for hundreds of nanoseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. github.io A stable, low RMSD for the ligand would suggest a persistent and stable binding mode. researchgate.net Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are flexible or rigid upon complex formation. github.io These simulations can validate docking results and provide a more accurate picture of the binding event.
Illustrative MD Simulation Stability Data
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 25 | 1.2 | 1.5 |
| 50 | 1.4 | 1.8 |
| 75 | 1.3 | 1.7 |
| 100 | 1.5 | 1.9 |
This is a hypothetical data table showing the stabilization of the ligand and protein over a 100 ns simulation.
De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives
The structure of this compound serves as an excellent starting point, or scaffold, for designing new derivatives with potentially improved properties. researchgate.netnih.gov De novo design algorithms could use this compound as a template to "grow" new functional groups or modify existing ones within the constraints of a target's active site to enhance binding affinity or selectivity.
Virtual screening, on the other hand, involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific target. Using this compound as a query, one could perform a similarity search to find commercially available or synthetically accessible analogs. Alternatively, a pharmacophore model could be built based on its key interaction features (e.g., hydrogen bond acceptor, hydrophobic regions) to screen for diverse structures that share the same essential binding properties.
Illustrative Design Modifications and Predicted Outcomes
| Modification on Scaffold | Rationale | Predicted Outcome |
| Add hydroxyl to ethyl group | Introduce new H-bond donor | Increased affinity, improved solubility |
| Replace ethyl with trifluoromethyl | Enhance hydrophobic interactions | Increased affinity, altered electronics |
| Change pyridine to pyrimidine | Modulate H-bond acceptor strength | Altered binding affinity and selectivity |
| Constrain the linker | Reduce conformational entropy penalty | Increased binding affinity |
This table provides hypothetical examples of rational modifications to the parent compound and their potential effects.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of this compound
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly detailed description of a molecule's electronic properties, which govern its reactivity and interactions. mdpi.comjocpr.comnumberanalytics.com For this compound, QM calculations can determine properties like the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. researchgate.net The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack and indicating where hydrogen bonding is most likely to occur. researchgate.net This information is invaluable for understanding and predicting how the molecule will interact with a biological target on a sub-atomic level. researchgate.net
Illustrative Quantum Mechanical Properties
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 Debye | Measures overall polarity |
This table presents hypothetical QM-calculated values for this compound.
Free Energy Perturbation (FEP) and Other Advanced Computational Methods for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between two similar ligands. mavenrs.comresearchgate.netcresset-group.com It is considered one of the most accurate techniques for predicting the potency of a new compound relative to a known reference molecule. drugtargetreview.comnih.gov FEP simulations involve creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another (e.g., changing the ethyl group on the parent compound to a propyl group) both in solution and when bound to the target protein. cresset-group.com
By calculating the free energy difference along this pathway, FEP can predict with high accuracy (often within 1 kcal/mol of experimental values) whether a proposed chemical modification will be beneficial or detrimental to the binding affinity. cresset-group.comnih.gov This allows medicinal chemists to prioritize the synthesis of only the most promising derivatives, saving significant time and resources in the lead optimization process. researchgate.netdrugtargetreview.com
Illustrative FEP Binding Affinity Predictions
| Compound Derivative | Modification | ΔΔG (FEP, kcal/mol) | Predicted Change in Affinity |
| Derivative 1 | Ethyl → Propyl | -0.7 | ~5x improvement |
| Derivative 2 | Ethyl → Methoxy | +1.5 | ~10x decrease |
| Derivative 3 | Hydrogen → Fluorine (on benzyl) | -0.4 | ~2x improvement |
This table shows hypothetical FEP results for modifications to the this compound scaffold, predicting the change in binding free energy (ΔΔG) relative to the parent compound.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Ethyl Benzyl Pyridin 3 Ylmethyl Amine in Research
Development and Validation of Chromatographic Techniques (HPLC, GC, UPLC) for Purity and Identity Confirmation
The confirmation of identity and the determination of purity for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in research and development are critically dependent on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for separating the compound from potential impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed to ensure sharp, symmetrical peaks with adequate retention.
A hypothetical HPLC method validation for purity assessment might involve the following parameters:
| Parameter | Specification | Result |
| Column | C18, 4.6 x 150 mm, 5 µm | Compliant |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Compliant |
| Flow Rate | 1.0 mL/min | Compliant |
| Detection | UV at 254 nm | Compliant |
| Retention Time | Approx. 8.5 min | Compliant |
| Purity (by area %) | >99.5% | Compliant |
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. However, the relatively high molecular weight and polarity of this compound may necessitate derivatization to improve its volatility and thermal stability, for instance, through silylation of the secondary amine.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method would utilize sub-2 µm particle columns, leading to more efficient separations. The increased sensitivity of UPLC is also beneficial for detecting trace impurities.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It provides an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C15H18N2, with a monoisotopic mass of 226.1470 g/mol . nih.gov
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure mass with high accuracy, typically within 5 ppm.
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C15H18N2 | C15H18N2 |
| Monoisotopic Mass | 226.1470 | 226.1473 |
| Mass Error (ppm) | - | 1.3 |
Fragment analysis through tandem mass spectrometry (MS/MS) provides structural information. The fragmentation of benzylpyridinium ions often involves the cleavage of the C-N bond between the benzyl (B1604629) carbon and the pyridine (B92270) nitrogen. researchgate.netnih.gov For this compound, the primary fragmentation pathway is expected to be the cleavage of the bond between the benzyl group and the secondary amine, as well as the bond between the pyridinylmethyl group and the amine.
Expected Key Fragment Ions:
| m/z | Proposed Structure |
| 119.0861 | [C9H11]+ (4-Ethylbenzyl cation) |
| 107.0735 | [C8H9]+ (Tropylium ion from rearrangement of 4-Ethylbenzyl) |
| 92.0500 | [C6H6N]+ (Pyridinylmethyl cation) |
This fragmentation pattern provides a unique fingerprint for the structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For pyridine derivatives, protons on the pyridine ring typically appear at higher chemical shifts (downfield) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-2 | ~8.55 | s | 1H |
| Pyridine H-6 | ~8.50 | d | 1H |
| Pyridine H-4 | ~7.65 | d | 1H |
| Pyridine H-5 | ~7.25 | dd | 1H |
| Benzyl Ar-H | ~7.20-7.10 | m | 4H |
| Methylene (B1212753) (pyridinyl) | ~3.80 | s | 2H |
| Methylene (benzyl) | ~3.75 | s | 2H |
| Ethyl CH₂ | ~2.65 | q | 2H |
| Amine NH | ~1.80 (broad) | s | 1H |
| Ethyl CH₃ | ~1.25 | t | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their local electronic environment.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~136 |
| Benzyl C-ipso (C-NH) | ~138 |
| Benzyl C-ipso (C-ethyl) | ~143 |
| Pyridine C-3 | ~135 |
| Pyridine C-5 | ~124 |
| Benzyl Ar-C | ~128 |
| Methylene (pyridinyl) | ~52 |
| Methylene (benzyl) | ~54 |
| Ethyl CH₂ | ~28 |
| Ethyl CH₃ | ~15 |
Spectroscopic Methods (UV-Vis, IR, CD) for Characterization of this compound
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyridine and benzene (B151609) rings are chromophores that absorb UV light. The UV spectrum of this compound in a solvent like ethanol (B145695) is expected to show absorption maxima characteristic of these aromatic systems. researchgate.netnih.gov The presence of substituents will influence the exact position and intensity of these absorptions.
Expected UV-Vis Absorption Maxima (in Ethanol):
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~260 nm | ~2,500 L mol⁻¹ cm⁻¹ | π → π* (Benzene ring) |
| ~265 nm | ~2,000 L mol⁻¹ cm⁻¹ | π → π* (Pyridine ring) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary Amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2975 | C-H stretch | Aliphatic (Ethyl, Methylene) |
| 1590-1610 | C=C and C=N stretch | Aromatic Rings |
| 1450-1500 | C=C stretch | Aromatic Rings |
| 1100-1300 | C-N stretch | Amine |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is used to study chiral molecules. Since this compound is not inherently chiral (it does not possess a stereocenter), it would not be expected to show a CD spectrum unless it is placed in a chiral environment or forms a complex with a chiral entity.
Quantitative Analytical Methods for this compound in Complex Biological Matrices (e.g., LC-MS/MS in preclinical samples)
The quantification of this compound in complex biological matrices such as plasma or tissue homogenates is crucial for preclinical pharmacokinetic and toxicokinetic studies. itrlab.comfiralismolecularprecision.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. researchgate.netbioanalysis-zone.com
A typical LC-MS/MS bioanalytical method involves sample preparation, chromatographic separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation: The goal is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. up.ac.za
LC-MS/MS Method Parameters:
| Parameter | Description |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | 227.2 → 119.1 (Quantifier), 227.2 → 92.1 (Qualifier) |
| MRM Transition (IS) | Specific to the chosen internal standard |
Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions |
This rigorous validation ensures that the data generated from preclinical sample analysis is accurate and reliable for making critical decisions in the drug development process.
Future Directions and Emerging Research Avenues for 4 Ethyl Benzyl Pyridin 3 Ylmethyl Amine
Exploration of Off-Target Interactions and Polypharmacology
A crucial area of future research is the comprehensive characterization of the polypharmacology of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug discovery and chemical probe development. Understanding these off-target interactions is essential for interpreting biological data and predicting potential therapeutic effects or liabilities.
Future studies should employ a variety of screening platforms to identify the molecular targets of this compound. This could involve large-scale kinase panels, receptor binding assays, and enzymatic assays. By systematically screening the compound against a diverse set of biological targets, researchers can construct a detailed interaction profile. This data will be invaluable for understanding the compound's mechanism of action and for guiding its potential applications.
Table 1: Potential Screening Platforms for Polypharmacology Studies
| Screening Platform | Description | Potential Insights |
| Kinase Panels | Assays against a broad range of human kinases. | Identification of specific or broad-spectrum kinase inhibition. |
| Receptor Binding Assays | Measurement of binding affinity to various G-protein coupled receptors (GPCRs), ion channels, and transporters. | Elucidation of potential neurological or metabolic effects. |
| Enzymatic Assays | Testing against a panel of enzymes from different classes (e.g., proteases, phosphatases). | Discovery of novel enzymatic modulation. |
| Phenotypic Screening | High-content imaging or other cell-based assays to observe cellular effects. | Unbiased identification of biological pathways affected by the compound. |
Application as a Chemical Probe for Biological Systems
Developing this compound into a chemical probe represents a significant opportunity to advance biological understanding. A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context.
To establish this compound as a reliable chemical probe, future research must focus on demonstrating its selectivity, potency, and mechanism of action. This involves not only identifying its primary target but also thoroughly characterizing its off-target effects, as discussed in the previous section. Once a primary target is validated, the compound can be used to investigate the physiological and pathological roles of that target. For instance, if the compound is found to selectively inhibit a particular enzyme, it could be used to study the consequences of that enzyme's inhibition in disease models.
Integration of Multi-Omics Data to Understand Comprehensive Impact
To gain a holistic understanding of the biological impact of this compound, future research should integrate multi-omics approaches. This involves the simultaneous analysis of different types of biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), from a biological sample treated with the compound.
By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound. For example, transcriptomic analysis could reveal changes in gene expression, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could uncover shifts in metabolic pathways. This integrated approach can help to identify novel mechanisms of action, biomarkers of compound activity, and potential therapeutic applications.
Table 2: Multi-Omics Approaches for Compound Characterization
| Omics Discipline | Data Generated | Key Questions Addressed |
| Genomics/Transcriptomics | Changes in gene expression (mRNA levels). | Which genes and pathways are up- or down-regulated by the compound? |
| Proteomics | Changes in protein abundance and post-translational modifications. | How does the compound affect the cellular proteome and signaling networks? |
| Metabolomics | Changes in the levels of small molecule metabolites. | What is the impact of the compound on cellular metabolism? |
Novel Delivery Strategies for Research Applications
The effectiveness of this compound in research applications may be enhanced through the development of novel delivery strategies. Depending on the intended use, it may be necessary to improve the compound's solubility, stability, or ability to cross cellular membranes.
Future research could explore various formulation and delivery technologies. For example, encapsulation in nanoparticles or liposomes could improve bioavailability and allow for targeted delivery to specific tissues or cell types. Another avenue is the development of prodrugs, which are inactive derivatives of the compound that are converted to the active form within the body. These strategies could be particularly important for in vivo studies, where achieving and maintaining effective concentrations of the compound at the site of action is critical.
Collaborative and Interdisciplinary Research Opportunities
Expanding the understanding of this compound will require a collaborative and interdisciplinary approach. Bringing together experts from different fields can foster innovation and accelerate progress.
Chemists can work on synthesizing analogs of the compound to explore structure-activity relationships and optimize its properties. Biologists can investigate its effects in various cellular and animal models. Computational scientists can use modeling and simulation to predict its interactions with biological targets and to analyze large-scale omics data. Such collaborations are essential for translating basic scientific discoveries into tangible applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typical for such amines. For example, reductive amination between pyridin-3-ylmethylamine and 4-ethylbenzaldehyde could yield the target compound. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and using catalysts like sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 12–24 hours . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC or LC-MS ensures intermediate quality.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Look for characteristic shifts, such as benzyl protons (~δ 7.2–7.4 ppm) and pyridyl protons (~δ 8.3–8.6 ppm). Absence of aldehyde peaks (δ ~9.8 ppm) confirms complete reduction .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula (C15H18N2: calc. 226.15).
- X-ray Crystallography (if crystalline): Use SHELX programs for structure refinement, leveraging high-resolution data to resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes like restricted rotation or tautomerism. For example, pyridyl-benzyl linkage rotation barriers can cause splitting; variable-temperature NMR (e.g., 25°C to −60°C) can reveal coalescence temperatures. DFT calculations (B3LYP/6-31G*) model rotational energy barriers, aiding interpretation . Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Test palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) using the pyridyl nitrogen as a directing group. For example:
- Suzuki Reaction : React with aryl boronic acids (1.2 equiv) under Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), in DMF/H2O (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS .
- Control Experiments : Compare yields with/without pyridine protection (e.g., using Boc groups) to assess directing effects.
Q. What computational methods predict the compound’s binding affinity in biological targets (e.g., GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:
- Receptor Preparation : Retrieve GPCR structures from RCSB PDB (e.g., 5-HT2A receptor, PDB ID: 6A93). Protonate residues at physiological pH.
- Ligand Parameterization : Optimize geometry with Gaussian09 (B3LYP/6-31G*), generate .mol2 files with ANTECHAMBER.
- Docking Analysis : Use induced-fit protocols to account for side-chain flexibility. Validate with free-energy perturbation (FEP) or MM-GBSA to rank binding modes .
Data Interpretation & Reproducibility
Q. How should researchers troubleshoot low yields in large-scale synthesis?
- Methodological Answer : Scale-up challenges often relate to heat transfer or byproduct accumulation. Mitigation steps:
- Reaction Monitoring : Use inline FTIR or ReactIR to detect intermediates and optimize reaction time.
- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., basify to pH 10–12 for amine solubility).
- Byproduct Analysis : LC-HRMS identifies dimers or oxidation products; adjust reductant (e.g., switch from STAB to NaBH4/CeCl3) to suppress side reactions .
Q. What criteria establish the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV (λ = 254 nm).
- Oxidative Stress : Expose to H2O2 (0.3% w/v) and track peroxide adducts using LC-MS/MS.
- Light Sensitivity : Perform ICH Q1B photostability testing under 1.2 million lux hours. Use amber glassware if degradation >5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
